molecular formula C11H23N3 B1530513 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine CAS No. 1067659-34-0

2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine

Cat. No. B1530513
M. Wt: 197.32 g/mol
InChI Key: FEQINYNXZDMGCG-UHFFFAOYSA-N
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Description

2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine, also known as N-ethyl-4-piperidone (NPP), is an organic chemical compound that is widely used in scientific research. It is a versatile intermediate in the synthesis of various pharmaceutical and agrochemical products. NPP is a white crystalline solid that is soluble in water and organic solvents.

Mechanism Of Action

The exact mechanism of action of NPP is not well understood. However, it is believed to act as a central nervous system (CNS) stimulant by increasing the release of dopamine and norepinephrine in the brain. This leads to increased alertness, concentration, and mood elevation.

Biochemical And Physiological Effects

NPP has been shown to have various biochemical and physiological effects in animal studies. It has been found to increase locomotor activity, induce hyperthermia, and enhance cognitive function. NPP has also been shown to have analgesic and anticonvulsant properties.

Advantages And Limitations For Lab Experiments

NPP is a useful intermediate in the synthesis of various drugs and agrochemicals. It is relatively easy to synthesize and has a high yield. However, NPP is a controlled substance in some countries and requires a license to handle. It is also toxic and can cause skin irritation, respiratory problems, and other health issues if not handled properly.

Future Directions

There are many potential future directions for research involving NPP. One area of interest is the development of new drugs for the treatment of CNS disorders, such as depression, anxiety, and ADHD. Another area of interest is the synthesis of new agrochemicals with improved efficacy and safety. Additionally, further studies are needed to better understand the mechanism of action and physiological effects of NPP.

Scientific Research Applications

NPP has a wide range of applications in scientific research, including medicinal chemistry, pharmacology, and neuroscience. It is a key intermediate in the synthesis of various drugs, such as analgesics, antipsychotics, and antidepressants. NPP is also used as a precursor in the synthesis of agrochemicals, such as insecticides and herbicides.

properties

IUPAC Name

2-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c12-5-10-13-8-3-11(4-9-13)14-6-1-2-7-14/h11H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQINYNXZDMGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272914
Record name 4-(1-Pyrrolidinyl)-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine

CAS RN

1067659-34-0
Record name 4-(1-Pyrrolidinyl)-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067659-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Pyrrolidinyl)-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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